9-Oxabicyclo[3.3.2]decan-10-one
Description
9-Oxabicyclo[3.3.2]decan-10-one is a bridged bicyclic compound featuring a central oxygen atom (oxa) in the bridgehead and a ketone group at the 10-position. Its structure comprises fused six- and five-membered rings, resulting in a rigid framework with moderate ring strain. Key properties include its conformational flexibility in solution (chair-boat equilibrium) and reactivity influenced by the electron-withdrawing ketone group .
Properties
CAS No. |
16721-12-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
9-oxabicyclo[3.3.2]decan-10-one |
InChI |
InChI=1S/C9H14O2/c10-9-7-3-1-5-8(11-9)6-2-4-7/h7-8H,1-6H2 |
InChI Key |
JPGKXKBTHUSBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[3.3.2]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctene with an oxidizing agent to introduce the oxygen atom into the bicyclic structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[3.3.2]decan-10-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure and alter its properties.
Substitution: Various substitution reactions can occur, where different atoms or groups replace the existing ones in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated bicyclic structures .
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 9-Oxabicyclo[3.3.2]decan-10-one is its role as an inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein, which is overexpressed in various cancers. Compounds that inhibit Mcl-1 can induce apoptosis in cancer cells, making them potential candidates for cancer therapies. Research indicates that these compounds could be used to treat hematologic malignancies, including multiple myeloma and non-Hodgkin's lymphoma .
Case Study: Mcl-1 Inhibition
A notable study detailed in patent WO2017147410A1 describes various compounds, including derivatives of this compound, that effectively inhibit Mcl-1 protein activity. The research emphasizes the importance of these inhibitors in reinitiating apoptosis in cancer cells, highlighting their therapeutic potential against several types of cancer .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate in the synthesis of complex molecules. Its unique bicyclic structure allows for various transformations, including oxidation and functionalization reactions.
Synthesis Techniques
The compound can be synthesized through several methods, including Baeyer-Villiger oxidation processes, which convert ketones into esters or lactones while preserving the bicyclic structure . This synthetic utility makes it a valuable building block for creating more complex organic compounds.
Biological Activities
Research has also indicated potential biological activities associated with derivatives of this compound, particularly concerning their antimicrobial properties and effects on cellular pathways related to apoptosis . For instance, some derivatives have shown moderate activity against specific cancer cell lines, indicating their potential for further development as therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Oxabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural Analogues with Varied Bridging Heteroatoms
(a) 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one (4a)
- Structure : Replaces the oxa bridge with a thia (sulfur) atom and introduces a benzyl substituent.
- Conformation : Exists in a boat-chair (BC) conformation in the solid state, confirmed by X-ray crystallography.
- Reactivity : The sulfur atom enhances nucleophilicity, while the benzyl group increases lipophilicity compared to the parent compound .
(b) (1S,5S)-6,9-Diazabicyclo[3.3.2]decan-10-one (2e)
- Structure : Contains two nitrogen atoms (diaza) in the bridge instead of oxygen.
- Synthesis : Derived from L-homoserine (L-HSer) via acid-mediated cyclization (17% yield).
- Applications: Potential in chiral chemistry due to stereogenic centers introduced during synthesis .
(c) 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one
Bicyclic Ketones with Alternative Ring Systems
(a) (Z)-9-Oxabicyclo[6.1.0]non-4-ene
- Structure: A norbornene-derived epoxide with a 6.1.0 ring system.
- Synthesis : Prepared via epoxidation of cis,cis-1,5-cyclooctadiene using mCPBA (47% yield).
- Reactivity : The strained three-membered epoxide ring enhances electrophilicity, contrasting with the less strained 3.3.2 system .
(b) 9-Oxabicyclo[4.2.1]nonan-3-one (12)
- Structure : A [4.2.1] bicyclic ketone with a seven-membered ring.
- Synthesis : Generated via epoxidation and chromic acid oxidation.
- Stability : Larger ring system reduces strain compared to 3.3.2 derivatives, altering thermal stability .
(c) Bicyclo[4.3.1]decan-10-one
Functionalized Derivatives and Pharmacological Relevance
(a) 2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one
- Structure : Spirocyclic derivative with a diaza bridge and fluorophenyl groups.
- Activity : Acts as a dopamine-active-transporter (DAT) inhibitor, demonstrating the impact of substituents on bioactivity .
(b) (1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one Dihydrochloride
Research Findings and Implications
- Conformational Flexibility : The 3.3.2 system exhibits dynamic chair-boat equilibria in solution, while larger systems (e.g., [4.2.1]) adopt more rigid conformations .
- Synthetic Accessibility: Derivatives with nitrogen bridges (e.g., diaza) are often synthesized via cyclization of amino acid precursors, whereas oxygenated variants rely on epoxidation or ring-enlargement strategies .
- Biological Relevance : Substituents like benzyl or fluorophenyl groups enhance lipophilicity and target affinity, making these compounds valuable in drug discovery .
Biological Activity
9-Oxabicyclo[3.3.2]decan-10-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound this compound has the molecular formula and a unique bicyclic structure that contributes to its biological activity. The presence of the oxabicyclic framework may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Below is a summary of key findings from recent studies:
Case Studies
- Anti-inflammatory Activity : A study reported that compounds derived from mangrove ecosystems, including this compound, demonstrated significant inhibitory effects on nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
- Anticancer Properties : Another investigation focused on the anticancer activity of limonoids extracted from Xylocarpus granatum, where this compound showed moderate cytotoxicity against A549 and RERF cell lines with IC50 values ranging from 15.83 to 18.83 μM .
- Antimicrobial Effects : The compound was also evaluated for its antimicrobial activity against various plant pathogens, revealing a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL against Colletotrichum gloeosporioides, showcasing its potential use in agricultural applications .
The mechanisms underlying the biological activities of this compound remain an area of active research:
- Nitric Oxide Inhibition : The compound appears to modulate inflammatory responses by inhibiting nitric oxide synthase, which is crucial for the production of inflammatory mediators .
- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving pro-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
